Cas no 1210522-68-1 (N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers)

N,N-Dimethylbenzotriazolemethanamine is a mixture of Bt1 and Bt2 isomers, characterized by its versatile applications in organic synthesis and coordination chemistry. The compound's benzotriazole moiety confers stability and reactivity, making it useful as a ligand or intermediate in catalytic processes. Its dimethylamine substituent enhances solubility in polar solvents, facilitating homogeneous reaction conditions. The isomeric mixture (Bt1/Bt2) offers structural flexibility, enabling tailored interactions in metal complexation or polymer stabilization. This product is particularly valued for its thermal stability and compatibility with a range of reagents, supporting its use in high-performance material synthesis and fine chemical production. Storage under inert conditions is recommended to maintain purity.
N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers structure
1210522-68-1 structure
商品名:N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers
CAS番号:1210522-68-1
MF:C9H12N4
メガワット:176.21838092804
CID:2602593
PubChem ID:24870293

N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers 化学的及び物理的性質

名前と識別子

    • 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine
    • AE-473/30363020
    • DTXSID90356508
    • ST51038417
    • 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine
    • 1210522-68-1
    • SCHEMBL283984
    • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N,N-dimethylamine
    • N,N-dimethylaminomethylbenzotriazole
    • N N-DIMETHYLBENZOTRIAZOLEMETHANAMINE
    • Benzotriazol-1-ylmethyl-dimethyl-amine
    • 57684-30-7
    • AKOS024386618
    • N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers
    • MDL: MFCD02114808
    • インチ: 1S/C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13/h3-6H,7H2,1-2H3
    • InChIKey: QABYBLFTBSCYHR-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C=CC=CC=2N=N1)CN(C)C

計算された属性

  • せいみつぶんしりょう: 176.106196400g/mol
  • どういたいしつりょう: 176.106196400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 34Ų

じっけんとくせい

  • ゆうかいてん: 98-103 °C (lit.)

N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers セキュリティ情報

N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
465607-1G
N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers
1210522-68-1 97%
1G
¥880.22 2022-02-24

N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers 関連文献

N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomersに関する追加情報

N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers (CAS No. 1210522-68-1): A Comprehensive Overview

N,N-Dimethylbenzotriazolemethanamine, specifically the mixture of Bt1 and Bt2 isomers identified by the CAS number 1210522-68-1, represents a compound of significant interest in the realm of chemical and pharmaceutical research. This mixture, comprising two isomers (Bt1 and Bt2), has garnered attention due to its unique structural properties and potential applications in various scientific domains. The benzotriazole core structure, combined with the dimethylamino group, imparts distinct reactivity and functionality that make this compound a valuable candidate for further exploration.

The benzotriazole moiety is a well-known heterocyclic compound characterized by a triazole ring fused to a benzene ring. This structural motif is frequently encountered in pharmaceuticals, agrochemicals, and materials science, owing to its ability to form stable complexes with metals and its potential as a ligand in coordination chemistry. In the case of N,N-Dimethylbenzotriazolemethanamine, the presence of the dimethylamino group at the methanamine position introduces additional reactivity, making it a versatile intermediate in organic synthesis.

Recent advancements in the field have highlighted the importance of isomeric mixtures in drug discovery and material science. The specific combination of Bt1 and Bt2 isomers in this compound offers a unique balance of properties that can be exploited for various applications. For instance, studies have demonstrated that the different isomers exhibit distinct spectroscopic characteristics, which can be leveraged for analytical purposes. Additionally, the reactivity of these isomers towards various functional groups has been explored, revealing potential uses in polymer chemistry and surface modification.

One of the most intriguing aspects of N,N-Dimethylbenzotriazolemethanamine is its potential role as a chelating agent. The benzotriazole ring can coordinate with transition metals through its nitrogen atoms, forming stable complexes. These metal complexes have been investigated for their catalytic properties, particularly in cross-coupling reactions which are pivotal in modern synthetic organic chemistry. The dimethylamino group further enhances the compound's ability to interact with metals, providing additional sites for coordination or steric influence.

Current research has also delved into the biological activity of derivatives of this compound. While N,N-Dimethylbenzotriazolemethanamine itself may not exhibit significant biological activity, its structural framework suggests potential as a precursor for bioactive molecules. For example, modifications at the dimethylamino group or the benzotriazole ring could lead to compounds with antimicrobial or anti-inflammatory properties. This has spurred interest in developing synthetic methodologies that allow for efficient functionalization of this core structure.

The synthesis of N,N-Dimethylbenzotriazolemethanamine presents an interesting challenge due to the need to isolate and purify both Bt1 and Bt2 isomers simultaneously. Traditional synthetic routes often struggle with achieving high enantiomeric purity, but recent developments in asymmetric synthesis have provided new tools for addressing this issue. Techniques such as chiral auxiliary-assisted reactions or biocatalytic methods have shown promise in producing enantiomerically enriched mixtures, which could be crucial for applications requiring specific stereochemical outcomes.

In addition to its synthetic utility, N,N-Dimethylbenzotriazolemethanamine has found applications in material science. The ability of benzotriazole derivatives to form coordination complexes with metals has been exploited in the development of metal-organic frameworks (MOFs) and other porous materials. These materials have diverse applications, including gas storage and separation technologies. The unique properties of the Bt1 and Bt2 isomers make them particularly suitable for designing MOFs with tailored pore sizes and functionalities.

The spectroscopic properties of this compound have also been extensively studied. Nuclear magnetic resonance (NMR) spectroscopy has revealed detailed information about the electronic environment around the nitrogen atoms in the benzotriazole ring and the dimethylamino group. Infrared (IR) spectroscopy has been used to identify characteristic vibrational modes associated with these functional groups, providing further confirmation of the compound's structure. Mass spectrometry has also played a crucial role in confirming molecular weight and identifying any impurities present in the mixture.

The thermal stability of N,N-Dimethylbenzotriazolemethanamine has been another area of focus. Differential scanning calorimetry (DSC) studies have shown that both Bt1 and Bt2 isomers exhibit relatively high melting points, indicating good thermal stability under standard conditions. However, detailed kinetic studies are necessary to understand their decomposition pathways under extreme conditions such as high temperatures or prolonged exposure to UV light.

In conclusion, N,N-Dimethylbenzotriazolemethanamine, particularly as a mixture of Bt1 and Bt2 isomers (CAS No. 1210522-68-1), represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in organic synthesis, a potential chelating agent for metal complexes, and a precursor for bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in both academic and industrial settings.

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